[1,2,4]Triazolo[4,3-b]pyridazine-6-thiol
Description
Contextualization within Heterocyclic Chemistry
Heterocyclic chemistry is a vast and vital branch of organic chemistry focused on cyclic compounds containing at least one atom other than carbon within their ring structure. ijsrtjournal.com These heteroatoms, typically nitrogen, sulfur, or oxygen, impart distinct physical and chemical properties to the molecules. ijsrtjournal.com The mdpi.comnih.govnih.govTriazolo[4,3-b]pyridazine-6-thiol molecule belongs to the broad class of nitrogen-containing heterocycles, which are integral to numerous biological processes and form the structural core of many pharmaceuticals. openmedicinalchemistryjournal.comnih.gov
The scaffold of this compound is a triazolopyridazine, a fused heterocyclic system that combines a triazole ring with a pyridazine (B1198779) ring. ontosight.ai Pyridazine derivatives themselves are a significant family of N-heterocycles known to exhibit a wide array of biological activities. mdpi.com The fusion of the triazole ring to the pyridazine core creates a more rigid and complex structure, which has attracted considerable attention in drug discovery for developing agents with diverse pharmacological profiles, including anticancer and antimicrobial properties. ontosight.aibohrium.com
Structural Features and Nomenclature of themdpi.comnih.govnih.govTriazolo[4,3-b]pyridazine Scaffold
The defining feature of mdpi.comnih.govnih.govTriazolo[4,3-b]pyridazine-6-thiol is its tricyclic framework. This structure consists of a five-membered 1,2,4-triazole (B32235) ring fused to a six-membered pyridazine ring. The notation "[4,3-b]" in the name specifies the manner of fusion between the two rings, indicating that the triazole ring is attached via its nitrogen at position 4 and its carbon at position 3 to the 'b' face of the pyridazine ring.
The parent, unsubstituted scaffold is known as mdpi.comnih.govnih.govtriazolo[4,3-b]pyridazine. nih.gov The compound is a derivative of this scaffold, featuring a thiol (-SH) group at position 6. It is important to note that such thiol-substituted heterocycles can exist in tautomeric forms. For this particular molecule, the thione form (C=S) is generally considered the predominant tautomer under standard conditions. This is reflected in its formal IUPAC name, which can be given as mdpi.comnih.govnih.govtriazolo[4,3-b]pyridazine-6(5H)-thione.
Below are key identifiers for the parent scaffold and a common example of a substituted thiol derivative.
| Property | mdpi.comnih.govnih.govTriazolo[4,3-b]pyridazine (Parent Scaffold) | 3-Phenyl mdpi.comnih.govnih.govtriazolo[4,3-b]pyridazine-6-thiol |
|---|---|---|
| Molecular Formula | C₅H₄N₄ | C₁₁H₈N₄S |
| Molecular Weight | 120.11 g/mol | 228.27 g/mol |
| CAS Number | 274-83-9 | 7190-83-2 |
| IUPAC Name | mdpi.comnih.govnih.govtriazolo[4,3-b]pyridazine | 3-phenyl-5H- mdpi.comnih.govnih.govtriazolo[4,3-b]pyridazine-6-thione |
Significance of Thiol-Containing Heterocycles in Synthetic and Medicinal Chemistry
The presence of a thiol (-SH) or thione (C=S) group within a heterocyclic structure is of profound importance in both synthetic and medicinal chemistry.
In Synthetic Chemistry: The thiol group is a versatile functional handle for further molecular elaboration. Its nucleophilic nature allows for a variety of chemical transformations. rsc.org Key reactions include:
S-alkylation: Reaction with alkyl halides to introduce diverse side chains.
Oxidation: The thiol can be oxidized to form disulfide bridges or further to sulfonic acids.
Michael Addition: The thiol group can participate in Michael addition reactions, a fundamental carbon-carbon bond-forming reaction. rsc.org These synthetic pathways enable the creation of extensive libraries of derivatives from a single thiol-containing scaffold, which is a crucial strategy in the search for new bioactive compounds. nih.gov
In Medicinal Chemistry: Thiol-containing compounds, including heterocycles, are noted for a range of biological effects. nih.gov The thiol group can interact with biological systems in several ways:
Enzyme Inhibition: The sulfhydryl group can form covalent bonds with specific amino acid residues, such as cysteine, in the active sites of enzymes, leading to modulation of their activity.
Antioxidant Activity: Thiols can act as radical scavengers and restore cellular pools of endogenous antioxidants like glutathione, thereby protecting cells from oxidative stress. nih.gov
Metal Chelation: As soft electron donors, thiols form stable complexes with heavy metal ions, a property exploited in treatments for heavy metal toxicity. nih.gov
The incorporation of a thiol group into a heterocyclic framework, such as the triazolopyridazine system, often results in compounds with significant pharmacological potential. nih.gov Research has demonstrated that various thiol-containing heterocycles exhibit potent antimicrobial (antibacterial and antifungal) and anticancer activities. nih.govnih.gov This broad spectrum of activity underscores the importance of this molecular combination in the design of new therapeutic agents.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5H-[1,2,4]triazolo[4,3-b]pyridazine-6-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4S/c10-5-2-1-4-7-6-3-9(4)8-5/h1-3H,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUVINVFBKZSHGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=CN2NC1=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40359009 | |
| Record name | STK741258 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40359009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58826-44-1 | |
| Record name | STK741258 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40359009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies For 1 Triazolo 4,3 B Pyridazine 6 Thiol and Its Derivatives
Conventional and Foundational Synthetic Routes to thenih.govresearchgate.netresearchgate.netTriazolo[4,3-b]pyridazine Core
The construction of the nih.govresearchgate.netresearchgate.nettriazolo[4,3-b]pyridazine core typically commences from readily available pyridazine (B1198779) precursors. A common and foundational starting material is 3,6-dichloropyridazine (B152260). The synthesis of the key intermediate, 3-hydrazinyl-6-mercaptopyridazine, is a crucial first step. This is generally achieved through a two-step nucleophilic substitution sequence. Initially, one of the chloro groups of 3,6-dichloropyridazine is displaced by hydrazine (B178648) hydrate (B1144303) to yield 6-chloro-3-hydrazinylpyridazine. Subsequently, the remaining chloro group is substituted by a thiol group. This can be accomplished by reaction with a sulfur nucleophile, such as thiourea (B124793) followed by hydrolysis, or sodium hydrosulfide (B80085).
Once the 3-hydrazinyl-6-mercaptopyridazine is obtained, the final ring closure to form the triazole ring is typically achieved by reacting it with a one-carbon synthon. Formic acid is a commonly used reagent for this purpose, leading to the parent nih.govresearchgate.netresearchgate.nettriazolo[4,3-b]pyridazine-6-thiol. The reaction proceeds through the formation of a formylhydrazinyl intermediate, which then undergoes intramolecular cyclization with the elimination of water.
Table 1: Foundational Synthesis of nih.govresearchgate.netresearchgate.netTriazolo[4,3-b]pyridazine-6-thiol
| Step | Starting Material | Reagents | Intermediate/Product |
| 1 | 3,6-Dichloropyridazine | Hydrazine hydrate | 6-Chloro-3-hydrazinylpyridazine |
| 2 | 6-Chloro-3-hydrazinylpyridazine | Thiourea, followed by hydrolysis | 3-Hydrazinyl-6-mercaptopyridazine |
| 3 | 3-Hydrazinyl-6-mercaptopyridazine | Formic acid | nih.govresearchgate.netresearchgate.netTriazolo[4,3-b]pyridazine-6-thiol |
Advanced Synthetic Approaches tonih.govresearchgate.netresearchgate.netTriazolo[4,3-b]pyridazine-6-thiol
Cyclocondensation Reactions
Cyclocondensation reactions are a cornerstone in the synthesis of the nih.govresearchgate.netresearchgate.nettriazolo[4,3-b]pyridazine system. A key strategy involves the reaction of a 3-hydrazinylpyridazine (B1252368) derivative with a suitable cyclizing agent. For the synthesis of the unsubstituted 6-thiol parent compound, the cyclocondensation of 3-hydrazinyl-6-mercaptopyridazine with formic acid, as mentioned previously, is a prime example. Variations of this approach can utilize other one-carbon synthons, such as triethyl orthoformate, which can offer milder reaction conditions. The general principle involves the formation of a hydrazone or a related intermediate, followed by an intramolecular nucleophilic attack of the pyridazine ring nitrogen onto the newly introduced carbon, leading to the fused triazole ring.
Ring-Closing Strategies
Intramolecular ring-closing strategies provide another powerful avenue to the nih.govresearchgate.netresearchgate.nettriazolo[4,3-b]pyridazine-6-thiol core. These methods typically involve the construction of a pyridazine precursor that already contains the necessary atoms for the triazole ring, which is then formed in a final cyclization step. For instance, a 3-substituted-6-chloropyridazine can be reacted with a carbohydrazide. The resulting acylhydrazinylpyridazine intermediate can then undergo an intramolecular cyclodehydration reaction to form the triazole ring. If the starting 6-chloropyridazine is replaced with a 6-mercaptopyridazine derivative, this strategy can directly lead to the desired 6-thiol product.
Divergent Synthesis of Substitutednih.govresearchgate.netresearchgate.netTriazolo[4,3-b]pyridazine-6-thiol Analogues
The versatility of the nih.govresearchgate.netresearchgate.nettriazolo[4,3-b]pyridazine-6-thiol scaffold lies in the ability to introduce a wide array of substituents at various positions. Divergent synthetic strategies allow for the creation of libraries of analogues for various applications.
Synthesis of 3-Substituted Derivatives (e.g., 3-phenyl, 3-fluorophenyl, 3-pyridinyl)
The introduction of substituents at the 3-position of the triazole ring is a common modification. This is typically achieved by altering the one-carbon synthon used in the cyclization step. Instead of formic acid, which yields the unsubstituted compound, an aromatic or heteroaromatic aldehyde can be used.
The general approach involves the condensation of 3-hydrazinyl-6-mercaptopyridazine with an appropriate aldehyde (e.g., benzaldehyde, a fluorobenzaldehyde, or a pyridinecarboxaldehyde). This reaction forms a pyridazinylhydrazone intermediate. Subsequent oxidative cyclization of this hydrazone leads to the formation of the 3-substituted nih.govresearchgate.netresearchgate.nettriazolo[4,3-b]pyridazine-6-thiol. A variety of oxidizing agents can be employed for this step, including iron(III) chloride, or even air under specific conditions. This method allows for the direct installation of diverse aryl and heteroaryl groups at the 3-position.
Table 2: Synthesis of 3-Substituted nih.govresearchgate.netresearchgate.netTriazolo[4,3-b]pyridazine-6-thiol Derivatives
| Target Compound | Aldehyde Reagent | Key Intermediate | Cyclization Condition |
| 3-Phenyl- nih.govresearchgate.netresearchgate.nettriazolo[4,3-b]pyridazine-6-thiol | Benzaldehyde | 6-Mercaptopyridazin-3-yl)hydrazono)methyl)benzene | Oxidative cyclization |
| 3-(4-Fluorophenyl)- nih.govresearchgate.netresearchgate.nettriazolo[4,3-b]pyridazine-6-thiol | 4-Fluorobenzaldehyde | 1-((6-Mercaptopyridazin-3-yl)hydrazono)methyl)-4-fluorobenzene | Oxidative cyclization |
| 3-(Pyridin-4-yl)- nih.govresearchgate.netresearchgate.nettriazolo[4,3-b]pyridazine-6-thiol | Pyridine-4-carboxaldehyde | 4-((6-Mercaptopyridazin-3-yl)hydrazono)methyl)pyridine | Oxidative cyclization |
Modifications and Derivatizations at the 6-Thiol Position (e.g., 6-(methylthio) derivatives)
The thiol group at the 6-position is a highly versatile functional group that can be readily modified to introduce further diversity into the molecular structure. One of the most common derivatizations is S-alkylation to form thioethers.
The synthesis of 6-(methylthio) derivatives is a straightforward process. nih.govresearchgate.netresearchgate.netTriazolo[4,3-b]pyridazine-6-thiol can be treated with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base. The base, typically a carbonate or hydroxide, deprotonates the thiol group to form a more nucleophilic thiolate anion, which then readily attacks the methylating agent in an SN2 reaction to afford the corresponding 6-(methylthio)- nih.govresearchgate.netresearchgate.nettriazolo[4,3-b]pyridazine. This reaction is generally high-yielding and allows for the introduction of a variety of alkyl, benzyl (B1604629), and other groups at the 6-position by simply changing the alkylating agent.
Table 3: Derivatization at the 6-Thiol Position
| Starting Material | Reagent | Base | Product |
| nih.govresearchgate.netresearchgate.netTriazolo[4,3-b]pyridazine-6-thiol | Methyl iodide | Potassium carbonate | 6-(Methylthio)- nih.govresearchgate.netresearchgate.nettriazolo[4,3-b]pyridazine |
Catalytic Methods innih.govresearchgate.nettandfonline.comTriazolo[4,3-b]pyridazine-6-thiol Synthesis
The synthesis of nih.govresearchgate.nettandfonline.comtriazolo[4,3-b]pyridazine-6-thiol and its derivatives often involves the strategic formation of the heterocyclic core followed by the introduction or modification of the thiol group. Catalytic methods play a crucial role in enhancing the efficiency, selectivity, and scope of these transformations.
A common precursor for introducing the 6-thiol functionality is 6-chloro- nih.govresearchgate.nettandfonline.comtriazolo[4,3-b]pyridazine. The synthesis of this chloro-derivative can be achieved through various means, including the reaction of 3,6-dichloropyridazine with hydrazine hydrate to form 6-chloro-3-hydrazinopyridazine, which is then cyclized. primescholars.comzenodo.org The subsequent conversion of the 6-chloro group to a 6-thiol group can be accomplished through nucleophilic aromatic substitution with a sulfur nucleophile. While specific catalytic methods for this exact transformation on the nih.govresearchgate.nettandfonline.comtriazolo[4,3-b]pyridazine core are not extensively detailed in readily available literature, analogous transformations on related heterocyclic systems provide insights into potential catalytic approaches.
Palladium-catalyzed cross-coupling reactions are a powerful tool for the formation of carbon-sulfur bonds. For instance, palladium complexes with specialized ligands have been shown to effectively catalyze the coupling of aryl chlorides with thiols. researchgate.net This methodology could potentially be adapted for the thiolation of 6-chloro- nih.govresearchgate.nettandfonline.comtriazolo[4,3-b]pyridazine. The choice of palladium precursor, ligand, and reaction conditions would be critical to achieving high yields and avoiding side reactions.
Furthermore, catalyst-free methods under microwave irradiation have been reported for the synthesis of related triazolo-pyridazines, suggesting that energy input can drive these reactions efficiently without the need for a metallic catalyst in some cases. mdpi.com
Table 1: Potential Catalytic Approaches for the Synthesis of nih.govresearchgate.nettandfonline.comTriazolo[4,3-b]pyridazine-6-thiol Derivatives
| Catalyst System | Substrate | Reagent | Potential Product | Reference Analogy |
| Palladium/Ligand | 6-chloro- nih.govresearchgate.nettandfonline.comtriazolo[4,3-b]pyridazine | Thiolating agent (e.g., sodium hydrosulfide) | nih.govresearchgate.nettandfonline.comTriazolo[4,3-b]pyridazine-6-thiol | researchgate.net |
| Copper-based catalysts | 6-halo- nih.govresearchgate.nettandfonline.comtriazolo[4,3-b]pyridazine | Sulfur source | nih.govresearchgate.nettandfonline.comTriazolo[4,3-b]pyridazine-6-thiol | General C-S coupling literature |
Green Chemistry Principles in Synthetic Design
The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact and enhance safety. For the synthesis of nih.govresearchgate.nettandfonline.comTriazolo[4,3-b]pyridazine-6-thiol and its derivatives, several green chemistry strategies can be envisioned and have been applied to related structures.
Atom Economy and Waste Reduction: One of the core tenets of green chemistry is maximizing atom economy. Synthetic routes that proceed via cascade or one-pot reactions are advantageous as they reduce the number of isolation and purification steps, thereby minimizing solvent and energy consumption and waste generation. For example, the synthesis of the triazole ring system can often be achieved in a one-pot manner from readily available starting materials. primescholars.com
Use of Greener Solvents and Reagents: The choice of solvents and reagents significantly impacts the environmental footprint of a synthesis. The use of water, ionic liquids, or solvent-free conditions are preferred over volatile organic compounds. nih.govnih.gov For instance, microwave-assisted synthesis of 1,2,4-triazole-3-thiol derivatives has been successfully carried out, often leading to shorter reaction times and higher yields with reduced solvent usage. pensoft.net The use of eco-friendly catalysts, such as biocatalysts or heterogeneous catalysts that can be easily recovered and reused, is another key aspect of green synthetic design. researchgate.net
Energy Efficiency: Microwave-assisted organic synthesis (MAOS) is a prominent green chemistry tool that can significantly accelerate reaction rates, often leading to higher yields and purities in shorter timeframes compared to conventional heating methods. nih.govnih.gov This technique has been successfully applied to the synthesis of various triazole and pyridazine derivatives and could be a viable approach for the synthesis of nih.govresearchgate.nettandfonline.comTriazolo[4,3-b]pyridazine-6-thiol. pensoft.netderpharmachemica.com
Table 2: Application of Green Chemistry Principles in the Synthesis of Related Heterocycles
| Green Chemistry Principle | Application in Heterocyclic Synthesis | Potential Benefit for nih.govresearchgate.nettandfonline.comTriazolo[4,3-b]pyridazine-6-thiol Synthesis |
| Atom Economy | One-pot synthesis of triazole rings. | Reduced waste and purification steps. |
| Safer Solvents | Use of water or ionic liquids as reaction media. | Minimized use of volatile organic compounds. |
| Energy Efficiency | Microwave-assisted synthesis. | Faster reactions and potentially higher yields. |
| Use of Renewable Feedstocks | Exploration of bio-based starting materials. | Increased sustainability of the overall process. |
Automated and High-Throughput Synthesis of Libraries
In modern drug discovery, the ability to rapidly synthesize and screen large libraries of compounds is paramount. Automated and high-throughput synthesis platforms, often utilizing flow chemistry, have emerged as powerful tools for generating chemical diversity. nih.gov
While specific high-throughput synthesis libraries explicitly containing nih.govresearchgate.nettandfonline.comTriazolo[4,3-b]pyridazine-6-thiol are not widely documented, the modular nature of its synthesis makes it amenable to such approaches. The synthesis of related triazole-based libraries has been successfully demonstrated using combinatorial click chemistry in a high-throughput format. nih.gov
Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved reaction control, enhanced safety, and the potential for seamless integration with in-line purification and analysis. mdpi.comuc.pt An automated flow chemistry system could be designed to synthesize a library of nih.govresearchgate.nettandfonline.comtriazolo[4,3-b]pyridazine derivatives. For instance, a flow reactor could be used to prepare the 6-chloro- nih.govresearchgate.nettandfonline.comtriazolo[4,3-b]pyridazine intermediate, which could then be directed to a second reactor for parallel thiolation with a variety of sulfur nucleophiles, thereby generating a library of 6-thioether derivatives. Automated loop filling systems can further enhance the throughput by preparing and injecting different starting materials for sequential reactions. microbiozindia.com
Library Design and Synthesis: A library based on the nih.govresearchgate.nettandfonline.comTriazolo[4,3-b]pyridazine-6-thiol scaffold could be designed by varying the substituents on the triazole ring and by functionalizing the thiol group. For example, starting from different carboxylic acid hydrazides, a variety of 3-substituted nih.govresearchgate.nettandfonline.comtriazolo[4,3-b]pyridazine-6-thiols could be synthesized. The resulting thiol can then be alkylated or arylated with a diverse set of electrophiles in a parallel format to generate a library of thioether derivatives.
Table 3: Conceptual High-Throughput Synthesis of a nih.govresearchgate.nettandfonline.comTriazolo[4,3-b]pyridazine-6-thioether Library
| Step | Reaction | Reagents (Examples) | Technology |
| 1 | Formation of 3-substituted-6-chloro- nih.govresearchgate.nettandfonline.comtriazolo[4,3-b]pyridazine | 6-chloro-3-hydrazinopyridazine, various acyl chlorides | Automated parallel synthesizer or flow reactor |
| 2 | Thiolation | Sodium hydrosulfide or other sulfur nucleophiles | Flow reactor with in-line reagent addition |
| 3 | Derivatization of the thiol | Diverse alkyl and aryl halides | Automated liquid handler and parallel reactor |
Chemical Reactivity and Transformations of The 1 Triazolo 4,3 B Pyridazine 6 Thiol Scaffold
Tautomeric Equilibria: Thiol-Thione Isomerism and its Chemical Implications
The epa.govijsr.nettriazolo[4,3-b]pyridazine-6-thiol scaffold can exist in two tautomeric forms: the thiol form and the thione form. This equilibrium is a critical aspect of its chemistry, influencing its structure, stability, and reactivity. The tautomeric preference can be influenced by factors such as the physical state (solid or solution), solvent polarity, and the electronic effects of any substituents. Generally, in the solid state and in solution, the thione form is predominant for many related mercapto-substituted heterocyclic systems. ijsr.netubc.ca
Experimental techniques are crucial for identifying and characterizing the dominant tautomeric form of epa.govijsr.nettriazolo[4,3-b]pyridazine-6-thiol. Spectroscopic methods are particularly informative in this regard.
Infrared (IR) Spectroscopy: IR spectroscopy can help distinguish between the thiol and thione forms. The thiol tautomer is expected to show a characteristic S-H stretching vibration in the region of 2550-2700 cm⁻¹. ijsr.net Conversely, the thione form will exhibit a strong C=S stretching band, typically observed between 1166-1258 cm⁻¹. ijsr.net The presence of N-H stretching vibrations, usually seen as two weak bands around 3250 cm⁻¹ and 3350 cm⁻¹, can also support the existence of the thione tautomer. ijsr.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR spectroscopy are powerful tools for tautomer analysis. In ¹H NMR, the thiol proton (S-H) of the thiol form typically appears as a signal at around 1.1–1.4 ppm. researchgate.net For the thione form, the N-H proton signal is expected to be in the range of 13–14 ppm. researchgate.net In ¹³C NMR, the thione form is characterized by a signal for the C=S carbon in the range of 150-160 ppm, while the thiol form would show a C-S signal at a much lower chemical shift of 50-75 ppm. ijsr.net
UV-Visible Spectroscopy: The electronic absorption spectra of the thiol and thione tautomers are generally different. The thione form often exhibits a bathochromic shift (absorption at a longer wavelength) compared to the thiol form. ijsr.net
X-ray Crystallography: In the solid state, X-ray crystallography provides unambiguous evidence of the dominant tautomeric form by determining the precise locations of the atoms within the crystal lattice. For many similar heterocyclic thiones, X-ray studies have confirmed the predominance of the thione form in the solid state. ubc.ca
| Spectroscopic Method | Thiol Form Signature | Thione Form Signature |
| IR Spectroscopy | S-H stretch (~2550-2700 cm⁻¹) | C=S stretch (~1166-1258 cm⁻¹), N-H stretch (~3250-3350 cm⁻¹) |
| ¹H NMR Spectroscopy | S-H proton (~1.1-1.4 ppm) | N-H proton (~13-14 ppm) |
| ¹³C NMR Spectroscopy | C-S carbon (~50-75 ppm) | C=S carbon (~150-160 ppm) |
| UV-Visible Spectroscopy | Typically absorbs at shorter wavelengths | Typically absorbs at longer wavelengths (bathochromic shift) |
Computational chemistry provides valuable insights into the relative stabilities and electronic properties of the tautomers of epa.govijsr.nettriazolo[4,3-b]pyridazine-6-thiol. Quantum chemical calculations, such as those using Density Functional Theory (DFT) and ab initio methods, can be employed to determine the geometries, energies, and spectroscopic properties of the different tautomeric forms. ubc.canih.gov
Studies on related 1,2,4-triazole-3-thione systems have consistently shown that the thione form is the most stable tautomer in the gas phase. nih.govresearchgate.net These theoretical findings are generally in good agreement with experimental observations. The greater stability of the thione form is often attributed to its higher degree of conjugation and resonance stabilization within the heterocyclic ring system.
Theoretical calculations can also predict vibrational frequencies and NMR chemical shifts, which can then be compared with experimental data to confirm the identity of the observed tautomer. nih.gov Furthermore, these computational methods can be used to investigate the energy barriers for the interconversion between the thiol and thione forms, providing a deeper understanding of the dynamics of the tautomeric equilibrium. nih.gov
Reactions Involving the Thiol Group
The thiol group in the epa.govijsr.nettriazolo[4,3-b]pyridazine-6-thiol scaffold is a key site for chemical modifications, allowing for the synthesis of a variety of derivatives.
The sulfur atom of the thiol group is nucleophilic and readily undergoes S-alkylation with various alkylating agents, such as alkyl halides, in the presence of a base. mdpi.comresearchgate.net This reaction typically proceeds via an Sₙ2 mechanism. The choice of base and solvent can influence the regioselectivity of the reaction, as alkylation can potentially occur at a nitrogen atom of the triazole ring, although S-alkylation is generally favored for this class of compounds.
Acylation reactions with acyl halides or anhydrides can also occur at the thiol group to form thioesters. These reactions provide a means to introduce a wide range of functional groups onto the triazolopyridazine core.
| Reaction Type | Reagent | Product |
| Alkylation | Alkyl halide (e.g., R-X) | S-alkylated derivative (S-R) |
| Acylation | Acyl halide (e.g., R-COCl) | Thioester derivative (S-COR) |
The thiol group is susceptible to oxidation, and the nature of the product depends on the oxidizing agent and reaction conditions. Mild oxidation can lead to the formation of a disulfide, while stronger oxidizing agents can produce sulfenic, sulfinic, or sulfonic acids. nih.gov The thiol group can be oxidized to form disulfides or sulfonic acids.
The oxidation of epa.govijsr.nettriazolo[4,3-b]pyridazine-6-thiol can lead to the formation of a symmetrical disulfide. This reaction can be achieved using a variety of mild oxidizing agents, such as iodine or hydrogen peroxide in the presence of a catalyst. organic-chemistry.org The disulfide bond can be subsequently cleaved back to the thiol through reduction, for example, with reducing agents like dithiothreitol (B142953) (DTT). mdpi.com This reversible disulfide formation is a key reaction in the chemistry of thiols. The formation of unsymmetrical disulfides is also possible through reaction with other thiols. mdpi.com
Electrophilic Aromatic Substitution Reactions on the Triazolopyridazine Core
The wikipedia.orgmdpi.comresearchgate.nettriazolo[4,3-b]pyridazine scaffold is an electron-deficient heterocyclic system. This electron deficiency is due to the presence of four nitrogen atoms, which are more electronegative than carbon and exert a strong electron-withdrawing inductive effect on the ring system. As a consequence, the triazolopyridazine core is significantly deactivated towards classical electrophilic aromatic substitution reactions such as nitration, halogenation, and sulfonation.
In such electron-poor systems, the energy barrier for the formation of the cationic Wheland intermediate, which is characteristic of electrophilic aromatic substitution, is prohibitively high. The nitrogen atoms would destabilize the adjacent positive charge in the intermediate. Therefore, reactions that typically proceed under electrophilic conditions are not commonly observed on the unsubstituted triazolopyridazine core. Attempts to force such reactions often require harsh conditions and may lead to low yields or decomposition of the starting material. Scientific literature does not provide significant examples of direct electrophilic aromatic substitution on the wikipedia.orgmdpi.comresearchgate.nettriazolo[4,3-b]pyridazine ring. Structural modifications are typically achieved through other synthetic routes, such as building the ring from already substituted precursors or through nucleophilic substitution and cross-coupling reactions on halogenated derivatives.
Nucleophilic Substitution Reactions on the Triazolopyridazine Core
In contrast to its inertness towards electrophiles, the electron-deficient nature of the wikipedia.orgmdpi.comresearchgate.nettriazolo[4,3-b]pyridazine ring makes it highly susceptible to nucleophilic substitution reactions. This is particularly true when a good leaving group, such as a halogen, is present on the pyridazine (B1198779) portion of the scaffold. The chlorine atom at the C6 or C8 position is readily displaced by a variety of nucleophiles.
This reactivity is a cornerstone for the synthesis of diverse derivatives. For instance, 6-chloro- wikipedia.orgmdpi.comresearchgate.nettriazolo[4,3-b]pyridazine serves as a versatile intermediate. nih.gov The C-Cl bond in this position is reactive, comparable to that of an imidoyl chloride, facilitating its substitution. nih.gov Studies have demonstrated the successful substitution of chloro groups on this scaffold with oxygen, nitrogen, and sulfur nucleophiles. For example, 8-chloro-6-methyl- wikipedia.orgmdpi.comresearchgate.nettriazolo[4,3-b]pyridazine has been shown to react with 4-aminophenol (B1666318) to yield the corresponding aryloxy derivative. nih.gov These reactions typically proceed under basic conditions or with heating to facilitate the displacement of the halide.
| Precursor | Nucleophile | Product | Conditions |
| 6-Chloro-3-methyl- wikipedia.orgmdpi.comresearchgate.nettriazolo[4,3-b]pyridazine | Phosphorus pentachloride | 3,6-Dichloro- wikipedia.orgmdpi.comresearchgate.nettriazolo[4,3-b]pyridazine | Heating |
| 8-Chloro-6-methyl- wikipedia.orgmdpi.comresearchgate.nettriazolo[4,3-b]pyridazine | 4-Aminophenol | 4-((6-Methyl- wikipedia.orgmdpi.comresearchgate.nettriazolo[4,3-b]pyridazin-8-yl)oxy)aniline | Base, Heating |
| 6-Chloro- wikipedia.orgmdpi.comresearchgate.nettriazolo[4,3-b]pyridazine derivatives | Hydrazine (B178648) hydrate (B1144303) | 6-Hydrazino- wikipedia.orgmdpi.comresearchgate.nettriazolo[4,3-b]pyridazine derivatives | Not specified |
This table presents examples of nucleophilic substitution reactions on the wikipedia.orgmdpi.comresearchgate.nettriazolo[4,3-b]pyridazine core based on reported transformations. nih.govresearchgate.netepa.gov
Metal-Catalyzed Cross-Coupling Reactions for C-C and C-S Bond Formation
Metal-catalyzed cross-coupling reactions represent a powerful and versatile strategy for the functionalization of the wikipedia.orgmdpi.comresearchgate.nettriazolo[4,3-b]pyridazine scaffold, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. To utilize these methods, the scaffold must first be functionalized with a suitable group, typically a halogen (e.g., Cl, Br, I) or a triflate, which can participate in the catalytic cycle. The 6-thiol group of the parent compound can be converted into a 6-halo derivative to serve as a substrate for these reactions.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to form C-C bonds by coupling an organoboron reagent with an aryl or vinyl halide. A 6-bromo- wikipedia.orgmdpi.comresearchgate.nettriazolo[4,3-b]pyridazine derivative can be coupled with various aryl or heteroaryl boronic acids or esters to introduce diverse aromatic substituents at the C6 position. These reactions are fundamental in drug discovery for creating libraries of compounds with varied aryl groups. nih.govmdpi.com
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orglibretexts.org This reaction can be used to install alkynyl moieties onto the C6 position of a halogenated wikipedia.orgmdpi.comresearchgate.nettriazolo[4,3-b]pyridazine, providing access to compounds with extended, rigid linkers or precursors for further transformations. organic-chemistry.org
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a key method for forming C-N bonds. wikipedia.org It allows for the coupling of an aryl halide with a wide range of primary or secondary amines. A 6-chloro or 6-bromo- wikipedia.orgmdpi.comresearchgate.nettriazolo[4,3-b]pyridazine can react with various amines to produce 6-amino derivatives, a functional group prevalent in many biologically active molecules. beilstein-journals.org
| Reaction Type | Substrate | Coupling Partner | Catalyst System | Product Type |
| Suzuki-Miyaura | 6-Bromo- wikipedia.orgmdpi.comresearchgate.nettriazolo[4,3-b]pyridazine | Arylboronic acid | Pd(PPh₃)₄ / Base | 6-Aryl- wikipedia.orgmdpi.comresearchgate.nettriazolo[4,3-b]pyridazine |
| Sonogashira | 6-Iodo- wikipedia.orgmdpi.comresearchgate.nettriazolo[4,3-b]pyridazine | Terminal alkyne | Pd(PPh₃)₂Cl₂ / CuI / Amine base | 6-Alkynyl- wikipedia.orgmdpi.comresearchgate.nettriazolo[4,3-b]pyridazine |
| Buchwald-Hartwig | 6-Bromo- wikipedia.orgmdpi.comresearchgate.nettriazolo[4,3-b]pyridazine | Primary/Secondary Amine | Pd(OAc)₂ / Ligand / Base | 6-Amino- wikipedia.orgmdpi.comresearchgate.nettriazolo[4,3-b]pyridazine |
This table illustrates the application of common metal-catalyzed cross-coupling reactions for the functionalization of the wikipedia.orgmdpi.comresearchgate.nettriazolo[4,3-b]pyridazine scaffold.
Functionalization of Peripheral Substituents for Structural Diversification
The wikipedia.orgmdpi.comresearchgate.nettriazolo[4,3-b]pyridazine-6-thiol scaffold offers a reactive handle for extensive structural diversification through chemical modification of the thiol group. The thiol group exists in tautomeric equilibrium with its thione form, which influences its reactivity.
Alkylation Reactions: The thiol/thione moiety is nucleophilic and can be readily alkylated. The site of alkylation—either on the sulfur atom (S-alkylation) or a nitrogen atom of the heterocyclic core (N-alkylation)—is a critical aspect of its reactivity. The outcome is often dependent on the reaction conditions (such as the base and solvent used) and the nature of the alkylating agent. researchgate.netnih.gov
S-Alkylation: Typically occurs under basic conditions where the thiol is deprotonated to form a highly nucleophilic thiolate anion. Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) leads to the formation of 6-(alkylthio) derivatives.
N-Alkylation: While S-alkylation is often thermodynamically favored, N-alkylation can occur, particularly on the N1 or N2 atoms of the triazole ring. The regioselectivity of N-alkylation can be influenced by steric and electronic factors. researchgate.net
Oxidation Reactions: The sulfur atom of the thiol group is susceptible to oxidation. Mild oxidizing agents can convert the thiol to a disulfide, forming a bis( wikipedia.orgmdpi.comresearchgate.nettriazolo[4,3-b]pyridazin-6-yl)disulfide. Stronger oxidation conditions, for example with reagents like hydrogen peroxide or potassium permanganate, can lead to the formation of the corresponding sulfonic acid, a highly water-soluble functional group that can significantly alter the physicochemical properties of the parent molecule.
| Reaction Type | Reagent | Product |
| S-Alkylation | Alkyl Halide (e.g., CH₃I) in base | 6-(Methylthio)- wikipedia.orgmdpi.comresearchgate.nettriazolo[4,3-b]pyridazine |
| N-Alkylation | Alkyl Halide (e.g., CH₃I) | 1-Methyl- wikipedia.orgmdpi.comresearchgate.nettriazolo[4,3-b]pyridazine-6-thione |
| Oxidation (Mild) | Iodine (I₂) | Bis( wikipedia.orgmdpi.comresearchgate.nettriazolo[4,3-b]pyridazin-6-yl)disulfide |
| Oxidation (Strong) | H₂O₂ or KMnO₄ | wikipedia.orgmdpi.comresearchgate.netTriazolo[4,3-b]pyridazine-6-sulfonic acid |
This table summarizes key functionalization reactions of the 6-thiol substituent.
Advanced Spectroscopic and Structural Characterization Of 1 Triazolo 4,3 B Pyridazine 6 Thiol Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a paramount tool for mapping the precise atomic connectivity and spatial arrangement of atoms within a molecule. For acs.orgoup.comrsc.orgTriazolo[4,3-b]pyridazine-6-thiol, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its structure in solution.
Proton (¹H) and Carbon-13 (¹³C) NMR spectra offer primary data on the chemical environment of the hydrogen and carbon atoms, respectively. The chemical shifts (δ) are indicative of the electronic shielding around each nucleus.
In the ¹H NMR spectrum, the protons on the pyridazine (B1198779) and triazole rings are expected to appear in the aromatic region (typically δ 7.0-9.0 ppm). A particularly diagnostic signal is that of the labile proton associated with the thiol/thione group. In the thione tautomer, the N-H proton of the triazole ring gives a characteristic signal in the downfield region, often between 13 and 14 ppm oup.commdpi.com. The exact positions and coupling patterns of the pyridazine protons (H-7 and H-8) and the triazole proton (H-3) would allow for their unambiguous assignment.
The ¹³C NMR spectrum provides complementary information. The carbon atoms of the heterocyclic rings resonate in the aromatic region (δ 110-160 ppm) oregonstate.edu. A key resonance would be that of the C-6 carbon. If the compound exists predominantly in the thione form, this C=S carbon would exhibit a characteristic downfield chemical shift, potentially around 169 ppm oup.com.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for acs.orgoup.comrsc.orgTriazolo[4,3-b]pyridazine-6-thione
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| H-3 | ~8.5 - 9.5 | - |
| H-7 | ~7.0 - 8.0 | - |
| H-8 | ~7.5 - 8.5 | - |
| N-H | ~13.0 - 14.0 | - |
| C-3 | - | ~145 - 155 |
| C-6 | - | ~165 - 175 (C=S) |
| C-7 | - | ~120 - 130 |
| C-8 | - | ~130 - 140 |
| C-8a | - | ~140 - 150 |
Note: These are estimated values based on related structures and are subject to solvent and concentration effects.
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically on adjacent carbons. For acs.orgoup.comrsc.orgTriazolo[4,3-b]pyridazine-6-thiol, a cross-peak between the H-7 and H-8 protons would confirm their connectivity within the pyridazine ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the direct assignment of protonated carbons in the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range couplings between protons and carbons (typically over two or three bonds). HMBC is essential for identifying quaternary (non-protonated) carbons and piecing together the entire molecular framework. For instance, correlations from the H-3 proton to carbons in the pyridazine ring would confirm the fusion of the two heterocyclic systems.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of their bonding connectivity. This can help in confirming the regiochemistry and conformation of the molecule.
The collective data from these 2D experiments provide irrefutable evidence for the structure of the synthesized compound researchgate.net.
Heterocyclic compounds containing a thiol group can exist in a tautomeric equilibrium between the thiol (-SH) and thione (=S) forms. acs.orgoup.comrsc.orgTriazolo[4,3-b]pyridazine-6-thiol can potentially exist as the aromatic 6-thiol or the non-aromatic 6-thione tautomer. Gas-phase calculations on related 1,2,4-triazole-3-thione systems suggest that the thione form is generally the more stable tautomer nih.gov.
Dynamic NMR, particularly variable-temperature (VT-NMR) studies, is an effective method to investigate such equilibria. If the rate of interconversion between tautomers is on the NMR timescale, changes in temperature can lead to the broadening, coalescence, or sharpening of specific NMR signals. By analyzing these changes, the thermodynamic parameters (ΔH° and ΔS°) and the activation energy (Ea) for the tautomeric exchange can be determined, providing insight into the dynamics of the process mdpi.com. The presence of tautomerism is a critical factor, as the biological activity of a molecule can be dependent on a single, dominant tautomer mdpi.com.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high accuracy and to deduce its structure by analyzing its fragmentation patterns.
For acs.orgoup.comrsc.orgTriazolo[4,3-b]pyridazine-6-thiol (C₅H₄N₄S), the molecular ion peak [M]⁺ or protonated molecule peak [M+H]⁺ would be observed at an m/z corresponding to its exact mass (152.0157 g/mol ). High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high precision.
The fragmentation of the molecular ion under electron impact (EI) or collision-induced dissociation (CID) provides valuable structural information. The fragmentation of related bis-sym-triazolopyridazine systems has been studied, revealing that the fused ring system is relatively stable . Common fragmentation pathways for 1,2,4-triazole (B32235) derivatives involve the sequential loss of neutral molecules researchgate.net. For the title compound, characteristic fragmentation could include:
Loss of N₂: A common fragmentation pathway for many nitrogen-containing heterocycles, particularly triazoles nih.gov.
Cleavage of the pyridazine ring: This could lead to the formation of a pyridazine cation radical .
Loss of HCN or HCSN: Fission of the triazole ring can result in the elimination of small, stable neutral molecules.
Table 2: Plausible Mass Spectrometry Fragments for acs.orgoup.comrsc.orgTriazolo[4,3-b]pyridazine-6-thiol
| m/z Value | Plausible Fragment Identity | Neutral Loss |
|---|---|---|
| 152 | [M]⁺ | - |
| 124 | [M - N₂]⁺ | N₂ |
| 93 | [M - HCSN]⁺ | HCSN |
| 78 | [C₄H₄N₂]⁺ (pyridazine cation) | C₂N₂S |
Infrared (IR) and Raman Spectroscopy for Vibrational Modes and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of monochromatic light (Raman) occurs at specific frequencies corresponding to the vibrations of chemical bonds, making these methods excellent for functional group identification.
For acs.orgoup.comrsc.orgTriazolo[4,3-b]pyridazine-6-thiol, the spectra would be dominated by vibrations of the fused heterocyclic core and the thiol/thione group. The predominant tautomeric form significantly influences the spectrum.
Thiol Form (S-H): A weak, sharp absorption band around 2550–2650 cm⁻¹ would be characteristic of the S-H stretch oup.com.
Thione Form (N-H and C=S): The presence of the thione tautomer would be indicated by a broad N-H stretching band in the region of 3100–3460 cm⁻¹ oup.com. The C=S stretching vibration is more complex and can be coupled with other vibrations, typically appearing in the 1250–1340 cm⁻¹ region for triazole-thiones oup.com.
Ring Vibrations: Both IR and Raman spectra will show a series of bands corresponding to C-H stretching (above 3000 cm⁻¹), C=N stretching (1560–1650 cm⁻¹) oup.com, and C=C/C-N ring stretching and deformation modes in the fingerprint region (below 1600 cm⁻¹). These "marker bands" are characteristic of the triazole ring system nih.gov.
FT-Raman and FT-IR studies on similar molecules like 3-amino-5-mercapto-1,2,4-triazole have confirmed that the thione form is often dominant in the solid state rsc.org.
Table 3: Key Expected Vibrational Frequencies for the Thione Tautomer
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch | 3100 - 3460 | Medium-Broad |
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |
| C=N / C=C Ring Stretch | 1500 - 1650 | Strong-Medium |
| Triazole Ring Deformation | ~1530 | Medium |
| N-C=S Stretch (Thione) | 1250 - 1340 | Strong-Medium |
| C-H In-plane Bend | 1000 - 1200 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals libretexts.org. This technique provides information about the conjugated π-electron systems within a molecule.
The acs.orgoup.comrsc.orgTriazolo[4,3-b]pyridazine ring system is a conjugated chromophore, meaning it absorbs UV light. The spectrum is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions shu.ac.ukyoutube.com.
π → π Transitions:* These are typically high-energy, high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of unsaturated and aromatic systems.
n → π Transitions:* These lower-energy, lower-intensity transitions involve the promotion of an electron from a non-bonding orbital (n), such as the lone pairs on the nitrogen or sulfur atoms, to a π* antibonding orbital shu.ac.uk.
The position of the absorption maximum (λmax) and the molar absorptivity (ε) are sensitive to the solvent polarity and pH, as these can affect the energy levels of the molecular orbitals and influence the tautomeric equilibrium tanta.edu.eg. The extended conjugation in the fused ring system suggests that the primary absorption bands will likely fall within the 200-400 nm range libretexts.org.
X-ray Crystallography for Solid-State Molecular Architecture and Conformation
One such study focused on a series of researchgate.netmdpi.comnih.govtriazolo[4,3-b]pyridazine derivatives that act as bromodomain inhibitors. The crystal structures of four of these inhibitors in complex with the first bromodomain of BRD4 (BD1) were determined, revealing key binding modes. researchgate.net Although specific crystallographic data for the ligands themselves were not detailed in the primary text, the analysis of their binding conformations highlights the planarity of the triazolopyridazine core and its role in molecular interactions. researchgate.net
In a more detailed crystallographic investigation, the structures of 4-amino-5-indolyl-1,2,4-triazole-3-thione (a precursor) and a substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole were elucidated. mdpi.comresearchgate.net The precursor, which contains a triazole-thione moiety, crystallized in the monoclinic P2₁ space group. mdpi.comresearchgate.net The final triazolopyridazinoindole derivative crystallized in the triclinic P-1 space group. mdpi.comresearchgate.net A notable structural feature in both compounds is the twist between the triazole and indole ring systems. mdpi.comresearchgate.net
The table below summarizes the crystallographic data for these related compounds, providing a glimpse into the structural parameters that derivatives of the researchgate.netmdpi.comnih.govtriazolo[4,3-b]pyridazine scaffold can adopt.
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |
| 4-amino-5-indolyl-1,2,4-triazole-3-thione | Monoclinic | P2₁ | 6.23510(10) | 26.0156(4) | 12.4864(2) | 90 | 93.243(2) | 90 |
| Substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole | Triclinic | P-1 | 5.9308(2) | 10.9695(3) | 14.7966(4) | 100.5010(10) | 98.6180(10) | 103.8180(10) |
Data sourced from references mdpi.comresearchgate.net
Chiroptical Spectroscopy (e.g., ECD, ORD) for Chiral Derivatives
Chiroptical spectroscopy, encompassing techniques such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), is indispensable for the stereochemical analysis of chiral molecules. These methods measure the differential interaction of left and right circularly polarized light with a chiral substance, providing information about its absolute configuration and conformation in solution.
While the parent researchgate.netmdpi.comnih.govTriazolo[4,3-b]pyridazine-6-thiol is achiral, the introduction of chiral centers in its derivatives would render them amenable to chiroptical analysis. However, a review of the current scientific literature did not yield specific studies focusing on the ECD or ORD analysis of chiral derivatives of researchgate.netmdpi.comnih.govTriazolo[4,3-b]pyridazine-6-thiol.
General studies on other chiral heterocyclic compounds demonstrate the utility of these techniques. For instance, the chiroptical properties of chiral imidazole derivatives have been investigated to understand how small structural changes influence their solid-state aggregation. rsc.org Such studies typically involve the synthesis of enantiomerically pure compounds and the measurement of their ECD and circularly polarized luminescence (CPL) spectra. The experimental spectra are often compared with quantum chemical calculations to assign the absolute configuration.
In the context of chiral researchgate.netmdpi.comnih.govtriazolo[4,3-b]pyridazine derivatives, one could envision future research where a chiral substituent is introduced at various positions of the bicyclic core. The resulting enantiomers would be expected to exhibit mirror-image ECD and ORD spectra. By correlating the experimental data with theoretical calculations, it would be possible to establish the absolute configuration of these new chiral compounds. Such information is critical in the development of stereospecific pharmaceuticals, where different enantiomers can have vastly different biological activities.
Although no specific data tables can be presented for this section due to the lack of available research, the principles of chiroptical spectroscopy remain a vital tool for the future exploration of chiral researchgate.netmdpi.comnih.govtriazolo[4,3-b]pyridazine-6-thiol derivatives.
Computational and Theoretical Chemistry Studies Of 1 Triazolo 4,3 B Pyridazine 6 Thiol
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in elucidating the fundamental electronic and structural properties of molecules. While direct studies on nsmsi.irnih.govnih.govTriazolo[4,3-b]pyridazine-6-thiol are scarce, research on analogous compounds provides a valuable framework for understanding its characteristics.
Electronic Structure and Molecular Orbital Analysis
The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability.
A computational analysis of related compounds, specifically 6-chloro-3-[(4-methylphenoxy)methyl] nsmsi.irnih.govnih.govtriazolo[4,3-b]pyridazine and 6-chloro-3-[(4-fluorophenoxy)methyl] nsmsi.irnih.govnih.govtriazolo[4,3-b]pyridazine, was conducted using Density Functional Theory (DFT) at the B3LYP/6-31+G(d,p) level of theory. nih.gov This study revealed that for these derivatives, the HOMO is predominantly located on the phenoxy and methylene (B1212753) components, whereas the LUMO is distributed across the fused triazolopyridazine ring system and the chlorine substituent. nih.gov The HOMO-LUMO energy gaps were calculated to be 3.252 eV and 3.474 eV, respectively, with a smaller gap suggesting higher reactivity. nih.gov
For nsmsi.irnih.govnih.govTriazolo[4,3-b]pyridazine-6-thiol, it is anticipated that the thiol group would significantly influence its electronic landscape. The lone pair electrons on the sulfur atom would likely make a substantial contribution to the HOMO, potentially increasing its energy and thereby enhancing the molecule's nucleophilicity and reactivity.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| 6-chloro-3-[(4-methylphenoxy)methyl] nsmsi.irnih.govnih.govtriazolo[4,3-b]pyridazine | Not Reported | Not Reported | 3.252 |
| 6-chloro-3-[(4-fluorophenoxy)methyl] nsmsi.irnih.govnih.govtriazolo[4,3-b]pyridazine | Not Reported | Not Reported | 3.474 |
Reaction Mechanism Elucidation and Transition State Analysis
There is a notable absence of specific computational studies detailing the reaction mechanisms and transition states involved in the synthesis of nsmsi.irnih.govnih.govTriazolo[4,3-b]pyridazine-6-thiol in the reviewed literature. Generally, computational chemistry is a powerful tool for investigating the pathways of heterocyclic ring formations. Such studies typically involve mapping the reaction's potential energy surface to identify transition states and calculate activation energies, thereby determining the most energetically favorable route. For the formation of the nsmsi.irnih.govnih.govtriazolo[4,3-b]pyridazine core, these methods could clarify the roles of catalysts and predict the stereochemical outcomes of the synthesis.
Molecular Dynamics Simulations for Conformational Sampling and Solvation Effects
Specific molecular dynamics (MD) simulation studies for nsmsi.irnih.govnih.govTriazolo[4,3-b]pyridazine-6-thiol were not identified in the surveyed literature.
MD simulations provide a dynamic perspective on molecular behavior, allowing for the exploration of conformational landscapes and the influence of solvent. For a molecule such as nsmsi.irnih.govnih.govTriazolo[4,3-b]pyridazine-6-thiol, MD simulations could be employed to:
Analyze the conformational flexibility of the molecule.
Investigate the solvation of the thiol and thione tautomers to understand their relative stabilities in various solvents.
Examine the hydrogen bonding patterns between the solute and solvent molecules.
Quantitative Structure-Activity Relationship (QSAR) Methodologies for Scaffold Exploration
Quantitative Structure-Activity Relationship (QSAR) studies are a vital component of computational drug discovery, aiming to correlate the chemical structures of compounds with their biological activities. The nsmsi.irnih.govnih.govtriazolo[4,3-b]pyridazine scaffold and its isosteres have been the subject of several QSAR analyses. nsmsi.irmdpi.comscilit.com
These studies typically follow a systematic approach involving the compilation of a dataset of compounds with known biological activities, calculation of a wide array of molecular descriptors, and the development and validation of a predictive model using statistical techniques like Multiple Linear Regression (MLR) and machine learning algorithms. nsmsi.ir For example, a QSAR study on triazolopyridine derivatives as inhibitors of PIM kinase successfully employed a Genetic Algorithm-Multiple Linear Regression (GA-MLR) approach to create a robust predictive model. nsmsi.ir Such models are invaluable for forecasting the activity of novel compounds and for guiding the design of more potent therapeutic agents.
Ligand-Based Computational Design Strategies
In the absence of a three-dimensional structure of a biological target, ligand-based design methods are employed, which utilize the structural information of known active molecules. For the nsmsi.irnih.govnih.govtriazolo[4,3-b]pyridazine framework, these strategies have been instrumental in the design of new inhibitors for a variety of protein targets. nih.govacs.orgrsc.org
Key ligand-based approaches include:
Pharmacophore Modeling: This technique identifies the crucial three-dimensional arrangement of chemical features necessary for biological activity. The resulting pharmacophore model serves as a template for virtual screening to identify new potential drug candidates.
3D-QSAR: Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate 3D contour maps that highlight regions where modifications to the molecular structure are likely to enhance or diminish biological activity.
Scaffold Hopping: This strategy involves replacing the central molecular scaffold while preserving the key pharmacophoric elements, leading to the discovery of novel chemical classes with potentially improved pharmacological profiles.
An example of these strategies in action is the design of novel nsmsi.irnih.govnih.govtriazolo[4,3-b]pyridazine derivatives as dual inhibitors of c-Met and Pim-1 kinases, which was achieved by integrating the pharmacophoric features of known inhibitors for each target. nih.gov
Virtual Screening and Computational Library Generation
Virtual screening is a cornerstone of modern drug discovery, allowing for the rapid, cost-effective in silico evaluation of large chemical libraries to identify promising lead candidates. The researchgate.netrsc.orgresearchgate.nettriazolo[4,3-b]pyridazine core serves as an excellent foundation for generating focused computational libraries aimed at specific biological targets.
The process begins with the enumeration of a virtual library, where the core scaffold is systematically decorated with a diverse range of chemical moieties at key positions. These modifications are designed to explore the chemical space around the scaffold, modulating properties such as steric bulk, electronic distribution, and hydrogen bonding potential. For instance, libraries can be generated by introducing various substituents at the 3, 6, and 8-positions of the triazolopyridazine ring system.
Once generated, these virtual libraries are subjected to screening campaigns against validated biological targets. A primary technique used is molecular docking, which predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction, often expressed as a docking score. researchgate.netbohrium.com Numerous studies have employed this approach for researchgate.netrsc.orgresearchgate.nettriazolo[4,3-b]pyridazine derivatives. For example, derivatives have been docked against the active sites of enzymes like NAD(P)H:quinone oxidoreductase 2 (NQO2), c-Met, and Pim-1 kinases to rationalize their biological activity and guide further optimization. researchgate.netrsc.orgnih.gov In one study, docking scores for potent analogues against the NQO2 enzyme ranged from -6.69 to -8.00 kcal/mol, indicating a favorable fit within the active site. researchgate.netbohrium.com
The results from virtual screening campaigns provide crucial structure-activity relationship (SAR) insights, highlighting which chemical features are essential for potent biological activity. This information allows chemists to prioritize the synthesis of the most promising candidates, thereby streamlining the drug discovery pipeline.
| Scaffold Position | R3 Substituent Examples | R6 Substituent Examples | Target Class Examples |
| 3 | 2,5-dimethoxyphenyl | Aryl groups | Kinases (c-Met, Pim-1) rsc.orgnih.gov |
| 3 | 2-furyl | Substituted phenyl | Oxidoreductases (NQO2) researchgate.netbohrium.com |
| 3 | 2-pyridyl | Amino-methoxyphenyl | Structural Proteins (Tubulin) nih.gov |
| 3 | 3,4,5-trimethoxyphenyl | (Heterocycle)-carboxamide | Various Enzymes nih.gov |
This interactive table showcases examples of substituents used to generate computational libraries based on the researchgate.netrsc.orgresearchgate.nettriazolo[4,3-b]pyridazine scaffold for screening against different protein target classes.
Application of Machine Learning and Artificial Intelligence in Molecular Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing molecular design and drug discovery. alacrita.comnih.gov These technologies can analyze vast and complex datasets to identify hidden patterns, predict molecular properties, and generate novel chemical structures with optimized characteristics. mdpi.com While specific AI/ML models dedicated exclusively to researchgate.netrsc.orgresearchgate.netTriazolo[4,3-b]pyridazine-6-thiol are not yet widely published, the application of these computational tools to the broader class of triazolopyridazine derivatives holds immense potential.
Machine learning models, such as K-Nearest Neighbor, Random Forest, and Support Vector Machines, can be trained on existing datasets of researchgate.netrsc.orgresearchgate.nettriazolo[4,3-b]pyridazine analogues with known biological activities. mdpi.combiorxiv.org These trained models can then be used to predict the activity of new, unsynthesized compounds from a virtual library. This predictive power allows researchers to prioritize candidates with a higher probability of success, significantly improving the efficiency of hit-to-lead campaigns. mdpi.com Furthermore, ML models are adept at predicting crucial pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) and toxicity (ADMET), helping to identify and eliminate compounds with unfavorable profiles early in the discovery process. nih.gov
Generative AI models represent a particularly exciting frontier. These algorithms, including recurrent neural networks (RNNs) and generative adversarial networks (GANs), can learn the underlying rules of chemical structure and bonding from known molecules. mdpi.comyoutube.com They can then be tasked to generate entirely new molecules based on the researchgate.netrsc.orgresearchgate.nettriazolo[4,3-b]pyridazine scaffold that are optimized for specific properties, such as high binding affinity to a target and drug-like characteristics. researchgate.net This de novo design capability accelerates the exploration of novel chemical space and can lead to the discovery of compounds with unprecedented potency and selectivity. youtube.com
| Drug Discovery Phase | Application of AI/ML | Potential Outcome |
| Hit Identification | Training models on known actives to screen virtual libraries. | Rapid identification of novel hits from large compound collections. mdpi.com |
| Hit-to-Lead | Predicting SAR for targeted library design. | Efficient prioritization of analogues for synthesis and testing. |
| Lead Optimization | Multi-parameter optimization using generative models. | Design of molecules with balanced potency, selectivity, and ADMET properties. nih.govresearchgate.net |
| Synthesis Planning | Retrosynthesis prediction algorithms. | Identification of efficient and cost-effective synthetic routes for novel compounds. |
This interactive table outlines the integration of AI and Machine Learning at different stages of the drug discovery workflow for designing molecules based on the researchgate.netrsc.orgresearchgate.nettriazolo[4,3-b]pyridazine scaffold.
Applications of The 1 Triazolo 4,3 B Pyridazine 6 Thiol Scaffold in Medicinal Chemistry Research
Role as a Privileged Structure and Bioisosteric Replacement Strategy
The nih.govnih.govbohrium.comtriazolo[4,3-b]pyridazine nucleus is considered a privileged structure in medicinal chemistry due to its demonstrated ability to bind to multiple biological targets with high affinity. bohrium.com This scaffold is frequently identified in kinase inhibitors, where it can effectively occupy the ATP-binding site. bohrium.com Its utility extends to a variety of targets, including c-Met, PIM kinases, and bromodomains, underscoring its versatility in drug design. bohrium.comresearchgate.netrsc.orgnih.gov For instance, the related imidazo[1,2-b]pyridazine (B131497) scaffold has been successfully used to develop the kinase inhibitor ponatinib, spurring further interest in this class of compounds. nih.gov
In drug design, the strategy of bioisosteric replacement—substituting one atom or group with another that has similar physical or chemical properties—is a powerful tool for optimizing molecular properties. cambridgemedchemconsulting.com The triazole ring within the scaffold can itself be considered a bioisostere of other five-membered heterocycles or even amide bonds, offering unique hydrogen bonding capabilities and metabolic stability. unimore.it Researchers have designed derivatives by applying bioisosterism; for example, replacing a triazolo-pyridazine structure with a triazolo-pyrimidine led to a significant improvement in cytotoxic activity in one study, demonstrating how subtle changes to the core heterocycle can modulate biological effect. acs.org
Scaffold Hopping and Analog Design for Novel Compound Discovery
Scaffold hopping is a rational design strategy used to identify new molecular cores that retain the biological activity of a known active compound but possess a different chemical structure. This approach can lead to compounds with improved properties, such as enhanced selectivity or better pharmacokinetics.
A notable example involves the development of PIM kinase inhibitors, which are targets in cancer therapy. researchgate.net Researchers applied a scaffold hopping strategy starting from a previously reported potent pan-PIM inhibitor to generate a novel chemical series of tricycles based on the triazolo[4,3-b]pyridazine scaffold. researchgate.net This work successfully identified new compounds with a selective PIM-1/PIM-3 biochemical profile, demonstrating the utility of the scaffold in discovering next-generation inhibitors. researchgate.net
Following the identification of a promising scaffold, extensive analog design is undertaken to explore the structure-activity relationship (SAR). By systematically modifying substituents at various positions on the nih.govnih.govbohrium.comtriazolo[4,3-b]pyridazine ring, researchers can fine-tune the compound's potency and selectivity. This has been demonstrated in the development of inhibitors for Leucine-rich repeat kinase 2 (LRRK2), where a series of derivatives were synthesized to explore potency against wild-type and mutant forms of the enzyme. researchgate.net
Strategies for Lead Compound Identification and Optimization in Drug Discovery Initiatives
Once a hit compound containing the nih.govnih.govbohrium.comtriazolo[4,3-b]pyridazine scaffold is identified, extensive lead optimization is performed to improve its drug-like properties. This process relies heavily on understanding the structure-activity relationships (SAR).
In the pursuit of anticancer agents, various series of nih.govnih.govbohrium.comtriazolo[4,3-b]pyridazine derivatives have been synthesized and evaluated. bohrium.com For example, in one study, three series of analogues with different linkers (urea, amide, and sulphonamide) were designed and tested against several cancer cell lines. bohrium.com The SAR studies revealed that an amide linker was the most favorable for anticancer activity, and specific heterocyclic substitutions were crucial. bohrium.com Compound 8l from this series emerged as the most active against the MV4-11 cell line with an IC50 value of 1.5 μM. bohrium.com
Similarly, in the development of c-Met inhibitors, SAR studies on triazolo-pyridazine derivatives showed that introducing a 2-pyridyl group on a 5-methyl-thiazole substituent resulted in stronger cytotoxicity compared to benzene, 3-pyridyl, or 4-pyridyl groups. acs.org This systematic modification led to the identification of compound 12e , which showed potent cytotoxicity against several cancer cell lines. acs.orgnih.gov
Table 1: Antiproliferative Activity of Selected nih.govnih.govbohrium.comTriazolo[4,3-b]pyridazine Derivatives
| Compound | Target/Cell Line | Activity (IC50 in µM) | Reference |
|---|---|---|---|
| Compound 8l | MV4-11 (Leukemia) | 1.5 | bohrium.com |
| Compound 12e | A549 (Lung Cancer) | 1.06 ± 0.16 | nih.gov |
| MCF-7 (Breast Cancer) | 1.23 ± 0.18 | nih.gov | |
| HeLa (Cervical Cancer) | 2.73 ± 0.33 | nih.gov | |
| Compound 4g | c-Met Kinase | 0.163 ± 0.01 | rsc.org |
| Compound 4g | Pim-1 Kinase | 0.283 ± 0.01 | rsc.org |
Combinatorial Chemistry and Chemical Library Synthesis Utilizing the Scaffold
Combinatorial chemistry is a technique that enables the rapid synthesis of a large number of different but structurally related molecules, creating a "chemical library." youtube.com This approach is highly valuable for screening for new lead compounds. The nih.govnih.govbohrium.comtriazolo[4,3-b]pyridazine scaffold is well-suited for combinatorial synthesis due to the availability of multiple reaction sites and robust synthetic routes.
Researchers have synthesized libraries of these derivatives to explore their therapeutic potential. For instance, studies have reported the synthesis of three distinct series of analogues (compounds 7a-d, 8a-m, and 9a-i ) by reacting a common triazolo-pyridazine intermediate with various isocyanates, benzoic acid derivatives, or benzenesulfonyl chloride derivatives. bohrium.com This strategy allows for the creation of diverse molecules from a single core structure. Similarly, other research efforts have focused on generating libraries of triazolo-pyridazine compounds to be screened for antimicrobial or anticancer activities. nih.govresearchgate.net The synthesis often starts from readily available precursors like 3,6-dichloropyridazine (B152260), which undergoes a series of reactions to build the final, diverse library of compounds. bohrium.com
Rational Design Principles for Targeted Compound Development
Rational drug design involves creating molecules that are complementary in shape and charge to a specific biological target. The nih.govnih.govbohrium.comtriazolo[4,3-b]pyridazine scaffold has been successfully employed in rational design strategies, particularly for developing kinase inhibitors.
In the design of dual c-Met and Pim-1 inhibitors, researchers synthesized a variety of triazolo[4,3-b]pyridazine derivatives incorporating the known pharmacophoric elements of inhibitors for both enzymes. rsc.orgnih.gov Molecular docking studies suggested that the designed compounds could fit into the ATP-binding site of both c-Met and Pim-1, guiding the synthesis of potent dual inhibitors like compound 4g . rsc.org
Another example is the structure-based design of BRD4 bromodomain inhibitors. nih.govnih.gov After identifying an initial hit containing the nih.govnih.govbohrium.comtriazolo[4,3-b]pyridazine core from a screening campaign, researchers used X-ray crystallography to determine the binding mode of selected inhibitors. nih.govnih.gov This structural information provided a clear rationale for the observed activity and offered a promising starting point for designing more potent BRD4 inhibitors. nih.gov These approaches highlight how the defined geometry of the triazolo-pyridazine scaffold facilitates precise, structure-guided drug design.
Prodrug Design Concepts Involving the Thiol Functionality
A prodrug is an inactive or less active molecule that is converted into an active drug within the body. nih.gov This strategy is often used to overcome issues such as poor solubility or metabolic instability. nih.gov The thiol (-SH) group of nih.govnih.govbohrium.comtriazolo[4,3-b]pyridazine-6-thiol presents a prime opportunity for prodrug design.
Thiol-containing drugs can be prone to oxidation or may have other undesirable properties that can be masked by converting the thiol into a more stable, metabolically cleavable group. nih.gov A common strategy is to protect the thiol as a thioester, which can be hydrolyzed in vivo to release the active thiol-containing drug. nih.gov For instance, δ-thiolactones have been successfully evaluated as prodrugs for thiol-based enzyme inhibitors, demonstrating gradual release of the active compound in rat liver microsomes and efficacy in animal models following oral administration. nih.gov
Another approach is the design of thiol-triggered prodrugs, where the prodrug is specifically designed to release its active component in the presence of high intracellular thiol concentrations, such as glutathione, which is often elevated in cancer cells. rsc.org Applying these concepts, the thiol group of nih.govnih.govbohrium.comtriazolo[4,3-b]pyridazine-6-thiol could be derivatized into a thioester or another bioreversible moiety. This modification could potentially enhance the compound's stability, improve its pharmacokinetic profile, or enable targeted release, thereby increasing its therapeutic potential.
Future Directions and Emerging Research Opportunities For 1 Triazolo 4,3 B Pyridazine 6 Thiol
Development of Novel and Sustainable Synthetic Methodologies
The future synthesis of nih.govnih.govresearchgate.nettriazolo[4,3-b]pyridazine-6-thiol and its derivatives will likely focus on creating more efficient, cost-effective, and environmentally benign processes. Current synthetic strategies for the nih.govnih.govresearchgate.nettriazolo[4,3-b]pyridazine core often involve multi-step procedures, such as the intramolecular oxidative cyclization of pyridazinyl hydrazones. researchgate.net A recent green synthetic approach utilized a hypervalent iodine(III) reagent in an aqueous medium for this cyclization. bohrium.com
Future research should aim to:
Utilize Flow Chemistry: Continuous flow microreactor technology can offer significant advantages, including enhanced reaction control, improved safety, and scalability. nih.gov This methodology is suitable for both batch and continuous processing, which could streamline the production of triazolopyridazine derivatives. organic-chemistry.org
Explore One-Pot Reactions: Designing one-pot, multi-component reactions would reduce the number of intermediate purification steps, thereby saving time, solvents, and resources.
Employ Green Chemistry Principles: Further development of syntheses in aqueous media or using recyclable solvents like polyethylene (B3416737) glycol can minimize the environmental impact. bohrium.comorganic-chemistry.org The use of catalysts like ceric ammonium (B1175870) nitrate (B79036) or metal-free reagents represents a move toward more sustainable chemical production. organic-chemistry.org
Microwave-Assisted Synthesis: This technique can accelerate reaction times and improve yields for key steps such as dehydration and cyclization in the formation of the triazolopyridine core. organic-chemistry.org
| Synthetic Approach | Key Features | Potential Advantages for nih.govnih.govresearchgate.netTriazolo[4,3-b]pyridazine-6-thiol |
| Flow Chemistry | Continuous processing, precise control of parameters. nih.gov | Improved yield and purity, safer handling of reactive intermediates, easier scalability. |
| Green Synthesis | Use of aqueous media, hypervalent iodine reagents. bohrium.com | Reduced environmental impact, increased safety, potential for lower costs. |
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times. organic-chemistry.org | Accelerated synthesis, potential for improved yields and cleaner reactions. |
Exploration of Undiscovered Chemical Transformations and Derivatizations
The thiol group in nih.govnih.govresearchgate.netTriazolo[4,3-b]pyridazine-6-thiol is a versatile functional group that opens avenues for a wide array of chemical modifications. While the core scaffold has been derivatized in various studies to explore structure-activity relationships (SAR), the specific potential of the 6-thiol position remains underexplored. nih.govnih.gov
Future research opportunities include:
S-Alkylation and S-Arylation: Introducing a variety of alkyl and aryl substituents on the sulfur atom can significantly modify the compound's steric and electronic properties, leading to new biological activities.
Disulfide Bond Formation: The thiol can be oxidized to form disulfide dimers, which could act as prodrugs or engage in specific biological interactions.
Thioether and Sulfone Synthesis: Oxidation of the sulfur to sulfoxides and sulfones can alter the molecule's polarity and hydrogen-bonding capabilities, potentially improving pharmacokinetic properties.
Click Chemistry: The thiol group can participate in thiol-ene "click" reactions, providing a highly efficient method for conjugation to other molecules, such as peptides, polymers, or fluorescent probes for chemical biology studies.
Reaction with α-Halocarbonyl Compounds: Condensation reactions with various phenacyl bromides or ethyl chloroacetate (B1199739) can lead to the formation of new fused heterocyclic systems, such as triazolothiadiazines. nih.govnih.gov
These transformations will enable the creation of large, diverse chemical libraries for high-throughput screening, accelerating the discovery of new lead compounds.
Integration of Advanced Automation and Artificial Intelligence in Chemical Synthesis and Design
The integration of automation and artificial intelligence (AI) is set to revolutionize the discovery and development of novel compounds like nih.govnih.govresearchgate.netTriazolo[4,3-b]pyridazine-6-thiol derivatives. wikipedia.org
Key areas for integration include:
Automated Synthesis Platforms: Robotic systems can perform multi-step syntheses, purifications, and analyses, significantly increasing the throughput of compound production. nih.govresearchgate.net These platforms can be used to rapidly generate libraries of derivatives based on the triazolopyridazine scaffold for biological screening. researchgate.net
AI in De Novo Drug Design: Generative AI models can design novel molecules with desired properties. nih.gov By inputting known activity data for related triazolopyridazine compounds, AI algorithms can propose new derivatives of the 6-thiol scaffold with potentially enhanced potency, selectivity, and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. digitellinc.commdpi.com
Predictive Modeling: Machine learning algorithms can build quantitative structure-activity relationship (QSAR) models to predict the biological activity of new derivatives before they are synthesized. nih.gov This can help prioritize the most promising candidates, saving time and resources. nih.gov AI can also assist in predicting synthetic routes, identifying potential challenges, and optimizing reaction conditions. springernature.com
| Technology | Application in nih.govnih.govresearchgate.netTriazolo[4,3-b]pyridazine-6-thiol Research | Expected Outcome |
| Automated Synthesis | Rapid generation of diverse derivative libraries. nih.gov | Accelerated hit-to-lead optimization and SAR studies. |
| AI-driven De Novo Design | Creation of novel molecular structures with optimized properties. nih.gov | Discovery of potent and selective drug candidates with improved pharmacokinetic profiles. |
| Predictive QSAR Models | Prioritization of synthetic targets based on predicted activity. nih.gov | More efficient use of synthetic resources and faster identification of lead compounds. |
Expansion of the Scaffold's Utility in Diverse Areas of Chemical Biology Research
While the nih.govnih.govresearchgate.nettriazolo[4,3-b]pyridazine scaffold is primarily known for its applications in medicinal chemistry as an enzyme inhibitor, its utility can be expanded into broader areas of chemical biology. rsc.orgresearchgate.net
Emerging opportunities include:
Development of Chemical Probes: The 6-thiol group is ideal for attaching reporter tags such as fluorophores or biotin. These tagged molecules can be used as chemical probes to study biological pathways, identify protein targets, and visualize the compound's distribution within cells.
Covalent Inhibitors: The thiol group can be modified to include a reactive "warhead" that can form a covalent bond with a specific amino acid residue (e.g., cysteine) in a target protein. This approach can lead to highly potent and selective inhibitors with prolonged duration of action.
Target Deconvolution: By immobilizing a derivative of nih.govnih.govresearchgate.netTriazolo[4,3-b]pyridazine-6-thiol on a solid support, it can be used in affinity chromatography experiments to pull down its binding partners from cell lysates, thereby identifying its molecular targets.
Mechanistic Investigations of Structure-Reactivity Relationships
A deeper understanding of the relationship between the chemical structure of nih.govnih.govresearchgate.nettriazolo[4,3-b]pyridazine derivatives and their biological activity is crucial for rational drug design. nih.gov While SAR studies have been conducted for this class of compounds, future research should focus on more detailed mechanistic investigations. nih.gov
Key research avenues include:
Crystallography and Structural Biology: Obtaining crystal structures of derivatives in complex with their target proteins can provide atomic-level insights into the binding mode and guide the design of more potent inhibitors. nih.gov
Computational Modeling: Molecular docking and molecular dynamics simulations can be used to predict how different substituents on the scaffold will interact with the target's active site, helping to explain observed SAR trends and guide the design of new analogs. bohrium.com
Biophysical Techniques: Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can be used to quantify the binding affinity and thermodynamics of inhibitor-target interactions, providing a more complete picture of the structure-activity relationship.
Multi-Omics Integration in Scaffold-Based Chemical Studies
To fully understand the biological effects of nih.govnih.govresearchgate.netTriazolo[4,3-b]pyridazine-6-thiol and its derivatives, an integrated multi-omics approach will be essential. This involves combining data from genomics, transcriptomics, proteomics, and metabolomics to build a comprehensive picture of how the compound affects cellular systems.
Future research should focus on:
Transcriptomic Profiling: Analyzing changes in gene expression (e.g., via RNA-seq) in cells treated with a derivative can reveal the downstream signaling pathways that are modulated by the compound.
By integrating these multi-omics datasets, researchers can construct detailed network models of the compound's mechanism of action, leading to a more profound understanding of its therapeutic potential and potential side effects. mdpi.com
Q & A
Q. Q1. What are the optimal synthetic routes for [1,2,4]Triazolo[4,3-b]pyridazine-6-thiol derivatives, and how are intermediates characterized?
The synthesis typically involves multi-step heterocyclic assembly. Key steps include:
- Cyclization reactions : For example, cyclization of 3-chloro-6-hydrazinylpyridazine with diethyl ethoxymethylenemalonate to form the triazolo core .
- Functionalization : Substitution of chlorine at position 6 with thiol groups using sodium hydride in DMF or Mitsunobu reactions .
- Characterization : 1H NMR and IR spectroscopy are critical for structural confirmation. Elemental analysis and HPLC (>98% purity) validate composition and purity .
Q. Q2. How are physicochemical properties (e.g., solubility, stability) of this compound assessed for experimental design?
- Solubility : Tested in polar aprotic solvents (e.g., DMSO, DMF) and aqueous buffers at varying pH.
- Stability : Accelerated stability studies under light, heat, and humidity (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring .
- LogP : Determined via shake-flask or chromatographic methods to guide formulation .
Advanced Research Questions
Q. Q3. How do structural modifications at the 6-position (e.g., thiol vs. chloro groups) impact biological activity?
- Thiol substitution : Enhances hydrogen-bonding capacity, improving interactions with targets like PDE4 or fungal enzymes. For example, replacing chlorine with a thiol group increased antiproliferative activity in endothelial cells by 3-fold .
- Comparative studies : Chloro derivatives (e.g., 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine) show weaker binding to 14-α-demethylase lanosterol (3LD6) in antifungal assays compared to thiol analogs .
Q. Q4. What methodologies resolve contradictions in reported biological activities (e.g., loss of thrombin inhibition vs. gain in antiproliferation)?
- Mechanistic validation : Use orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to confirm target specificity. For instance, thrombin inhibition loss in thiol derivatives was validated via fluorogenic substrate assays, while antiproliferation was confirmed via MTT testing .
- Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) explain divergent activities. The thiol group’s interaction with PDE4’s hydrophobic pocket (binding energy: −9.2 kcal/mol) correlates with selectivity over thrombin .
Q. Q5. How is enzyme selectivity (e.g., PDE4 isoforms) evaluated for triazolo derivatives?
- Pan-PDE profiling : Test compounds against 21 PDE isoforms (e.g., PDE4A/B/C/D) using radiolabeled cAMP/cGMP hydrolysis assays. Selectivity ratios (IC50 PDE4/IC50 other PDEs) >100 indicate isoform specificity .
- Crystallography : Co-crystallization with PDE4B (PDB: 5QQ) reveals key interactions (e.g., hydrogen bonds with Gln369) .
Q. Q6. What strategies optimize synthetic yield and scalability for this compound?
- Reaction optimization : Use microwave-assisted synthesis (e.g., 120°C, 30 min) to improve cyclization efficiency (yield: 85% vs. 60% conventional) .
- Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) achieves >95% purity .
Methodological Challenges and Solutions
Q. Q7. How are conflicting spectral data (e.g., NMR shifts) reconciled during structural elucidation?
Q. Q8. What in vitro models best predict in vivo efficacy for antifungal or anticancer applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
